

CAS number and chemical identifiers for 3-Ethyl-2,2'-bithiophene

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Compound of Interest

Compound Name: 3-Ethyl-2,2'-bithiophene

Cat. No.: B15418957

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3-Ethyl-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethyl-2,2'-bithiophene**, a heterocyclic organic compound of interest in materials science and pharmaceutical research. Due to its specific substitution pattern, this compound is not widely cataloged, and a dedicated CAS number has not been identified in publicly available databases as of the time of this writing. This document outlines its chemical identifiers, predicted and analogous experimental data, a detailed potential synthetic protocol, and a generalized synthetic workflow. The information presented is curated from scientific literature on structurally related compounds and is intended to serve as a foundational resource for researchers working with substituted bithiophenes.

Chemical Identifiers and Physical Properties

While a specific CAS Registry Number for **3-Ethyl-2,2'-bithiophene** is not readily available, its chemical identifiers and key physical properties can be predicted based on its structure. These are summarized in the table below.

| Identifier Type | Value | Source |
|-------------------|--|------------------------|
| IUPAC Name | 3-Ethyl-2,2'-bithiophene | Predicted |
| Molecular Formula | C ₁₀ H ₁₀ S ₂ | Predicted |
| Molecular Weight | 194.32 g/mol | Predicted |
| Canonical SMILES | <chem>CCC1=C(SC=C1)C2=CC=CS2</chem> | Predicted |
| InChI Key | (Predicted) | Predicted |
| Appearance | Yellowish liquid/solid | Analogous Compounds[1] |
| Melting Point | 32-33 °C (for 2,2'-bithiophene) | [1] |

Experimental Data (Analogous Compounds)

No specific experimental data for **3-Ethyl-2,2'-bithiophene** has been found in the surveyed literature. However, spectroscopic data for the parent compound, 2,2'-bithiophene, and other substituted bithiophenes provide an indication of the expected spectral characteristics.

| Data Type | Description | Reference |
|--------------------------------------|--|-----------|
| ^1H NMR (CDCl_3) | For 2,2'-bithiophene: Signals corresponding to the thiophene protons are observed. The spectrum can be complex due to the coupling between the rings. | [1] |
| ^{13}C NMR | For 2,2'-bithiophene: Characteristic signals for the carbon atoms of the two thiophene rings. | [2] |
| UV-Vis Spectroscopy | Substituted 2,2'-bithiophenes exhibit characteristic absorption bands in the UV-visible region, which are influenced by the nature and position of the substituents. | [3] |
| Mass Spectrometry | The mass spectrum of 2,2'-bithiophene shows a molecular ion peak corresponding to its molecular weight. | [2] |

Synthesis Protocol

The synthesis of **3-Ethyl-2,2'-bithiophene** can be approached through established cross-coupling methodologies. The Kumada coupling reaction, which involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, is a suitable method for this purpose.[4][5][6]

Proposed Synthesis via Kumada Coupling:

Reaction: 3-Bromo-2-ethylthiophene with 2-thienylmagnesium bromide.

Reagents and Materials:

- 3-Bromo-2-ethylthiophene
- Magnesium turnings
- 2-Bromothiophene
- [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) ($\text{NiCl}_2(\text{dppp})$)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Nitrogen or Argon gas (for inert atmosphere)

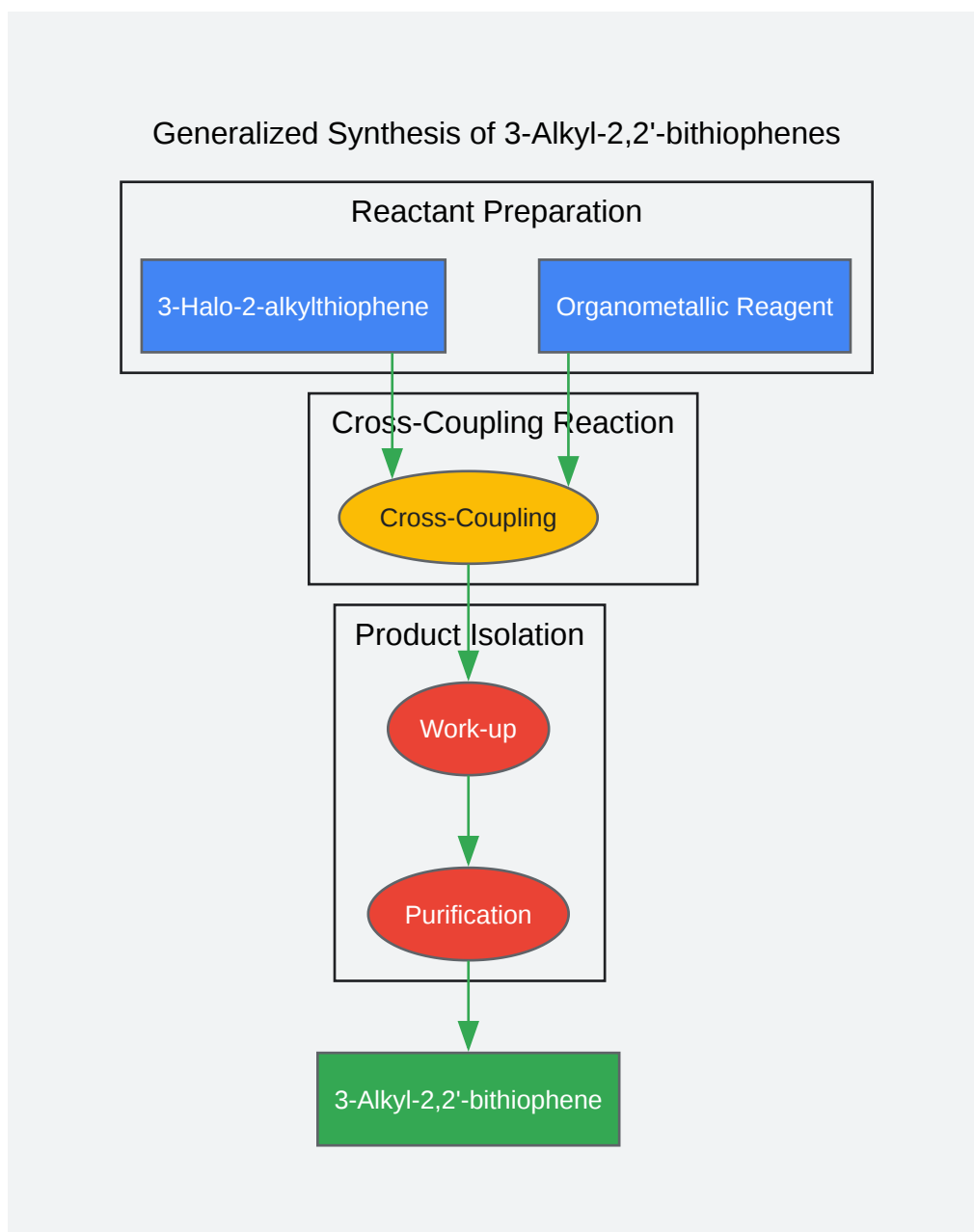
Experimental Procedure:

- Preparation of the Grignard Reagent (2-thienylmagnesium bromide):
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Add a solution of 2-bromothiophene in anhydrous THF dropwise to the magnesium turnings with gentle heating to initiate the reaction.
 - Once the reaction starts, add the remaining 2-bromothiophene solution at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

- Cool the solution to room temperature.
- Kumada Coupling Reaction:
 - In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-2-ethylthiophene in anhydrous THF.
 - Add the $\text{NiCl}_2(\text{dppp})$ catalyst to the solution.
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add the freshly prepared 2-thienylmagnesium bromide solution to the reaction mixture via a cannula or dropping funnel.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by slowly adding 1 M hydrochloric acid.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to obtain **3-Ethyl-2,2'-bithiophene**.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of 3-alkyl-2,2'-bithiophenes using a cross-coupling reaction, which is a common and effective strategy.^[7]^[8]



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Caption: Generalized workflow for the synthesis of 3-Alkyl-2,2'-bithiophenes.

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References

- 1. ossila.com [ossila.com]
- 2. 2,2'-Bithiophene | C₈H₆S₂ | CID 68120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. CA2594613A1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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